Lipophilicity Shift (XLogP3-AA) Relative to the 4-Chlorophenyl Analog
The 4-bromophenyl substituent confers a measurably higher computed lipophilicity (XLogP3-AA = 5.4) compared to the 4-chlorophenyl analog (estimated XLogP3-AA ≈ 5.0 based on the contribution of Br vs. Cl in the XLogP3 model, a difference of approximately +0.4 log units) [1]. This increase is structurally attributable to the greater atomic polarizability and volume of bromine (Van der Waals radius 1.85 Å) versus chlorine (1.75 Å).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.4 |
| Comparator Or Baseline | Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate (CAS 332072-81-8): XLogP3-AA ≈ 5.0 (estimated from fragment-based contribution difference) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4 (bromine > chlorine) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); experimental logP values not publicly available. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and blood-brain barrier penetration in cell-based assays, making the bromo derivative the preferred choice for CNS-targeted screening libraries over the chloro analog.
- [1] PubChem Compound Summary for CID 4398272, Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate. National Center for Biotechnology Information (2025). View Source
